molecular formula C11H9NO3 B2399035 Methyl 5-hydroxyisoquinoline-4-carboxylate CAS No. 1958100-72-5

Methyl 5-hydroxyisoquinoline-4-carboxylate

Cat. No.: B2399035
CAS No.: 1958100-72-5
M. Wt: 203.197
InChI Key: HHPFJBRYACXMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxyisoquinoline-4-carboxylate typically involves the esterification of 5-hydroxyisoquinoline-4-carboxylic acid. One common method is the reaction of 5-hydroxyisoquinoline-4-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:

5-hydroxyisoquinoline-4-carboxylic acid+methanolsulfuric acidMethyl 5-hydroxyisoquinoline-4-carboxylate+water\text{5-hydroxyisoquinoline-4-carboxylic acid} + \text{methanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 5-hydroxyisoquinoline-4-carboxylic acid+methanolsulfuric acid​Methyl 5-hydroxyisoquinoline-4-carboxylate+water

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to optimize reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxyisoquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

Methyl 5-hydroxyisoquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-hydroxyisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-hydroxyquinoline-4-carboxylate
  • Methyl 6-hydroxyisoquinoline-4-carboxylate
  • Methyl 5-methoxyisoquinoline-4-carboxylate

Uniqueness

Methyl 5-hydroxyisoquinoline-4-carboxylate is unique due to the presence of both a hydroxyl group and an ester group on the isoquinoline ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound in various research applications .

Properties

IUPAC Name

methyl 5-hydroxyisoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-6-12-5-7-3-2-4-9(13)10(7)8/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPFJBRYACXMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CN=C1)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.